molecular formula C26H27NO2 B4940799 N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine

N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine

Cat. No. B4940799
M. Wt: 385.5 g/mol
InChI Key: MGGMEBDPDNBEFC-UHFFFAOYSA-N
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Description

N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine, also known as BMF, is a chemical compound that belongs to the class of benzofuran derivatives. BMF has been studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine is not fully understood. However, studies have suggested that N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine may act through multiple pathways, including the inhibition of inflammatory cytokines, the activation of the PI3K/Akt/mTOR pathway, and the regulation of the HPA axis.
Biochemical and Physiological Effects:
N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis in cancer cells, and the regulation of the HPA axis. Additionally, N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine has several advantages for lab experiments, including its high yield synthesis method and its potential therapeutic applications. However, there are also some limitations to using N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine in lab experiments, such as its limited solubility in water and its potential toxicity at high doses.

Future Directions

For the study of N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine include further investigation of its mechanism of action and potential therapeutic applications, as well as the development of new synthesis methods.

Synthesis Methods

The synthesis of N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine involves the reaction of 2-methyl-3-phenyl-1-benzofuran-6-carboxaldehyde with benzylamine and subsequent reduction with sodium borohydride. The yield of N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine obtained from this method is relatively high, making it a suitable method for large-scale synthesis.

Scientific Research Applications

N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-depressant effects. Studies have shown that N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine has demonstrated antidepressant-like effects in animal models.

properties

IUPAC Name

N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c1-4-27(17-20-11-7-5-8-12-20)18-22-15-25-23(16-24(22)28-3)26(19(2)29-25)21-13-9-6-10-14-21/h5-16H,4,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGMEBDPDNBEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC3=C(C=C2OC)C(=C(O3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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